REACTION_CXSMILES
|
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=1.O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].C(O[C:29](=[O:31])[CH3:30])(=O)C.[CH3:32][C:33](C)=[O:34]>C(N(CC)CC)C>[C:8]1([N:15]2[C:1](=[O:7])[CH:2]=[CH:3][C:4]2=[O:5])[CH:13]=[CH:12][CH:11]=[C:10]([N:14]2[C:29](=[O:31])[CH:30]=[CH:32][C:33]2=[O:34])[CH:9]=1 |f:2.3.4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask was equipped as in Example 1
|
Type
|
CUSTOM
|
Details
|
A precipitate formed during that time
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Five minutes
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
TEMPERATURE
|
Details
|
At the end of the reaction time, the mixture was cooled
|
Type
|
ADDITION
|
Details
|
12 parts water added
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried for 24 hours at 60° C. in a vacuum oven
|
Duration
|
24 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N1C(C=CC1=O)=O)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |